REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH:10]1([C:13](=[S:15])[NH2:14])[CH2:12][CH2:11]1>C(O)C>[CH:10]1([C:13]2[S:15][CH:2]=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[N:14]=2)[CH2:12][CH2:11]1
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(N)=S
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
DISTILLATION
|
Details
|
ethanol was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added water (30 ml), which
|
Type
|
EXTRACTION
|
Details
|
was subjected to extraction with ethyl acetate (50 ml) twice
|
Type
|
WASH
|
Details
|
The extract solution was washed with water (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate-hexane (1:3)
|
Type
|
CONCENTRATION
|
Details
|
The desired fraction was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1SC=C(N1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.84 g | |
YIELD: CALCULATEDPERCENTYIELD | 23.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |